2-Phenethylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40485-03-8 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1-benzofuran |
InChI |
InChI=1S/C16H14O/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-9,12H,10-11H2 |
InChI Key |
LJTLAJDWMVIPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for 2 Phenethylbenzofuran and Its Derivatives
Diverse Synthetic Pathways for 2-Phenethylbenzofuran Core Structures
The assembly of the this compound skeleton can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. Key approaches include direct cyclization, palladium-catalyzed intramolecular Heck reactions, and ring-closing metathesis strategies.
Direct Cyclization Approaches
Direct cyclization methods provide a straightforward route to the benzofuran (B130515) core. A common strategy involves the acid-catalyzed cyclization and dehydration of a suitable precursor, such as 4-phenyl-1-(2-hydroxyphenyl)butan-1-one. This intramolecular reaction, typically promoted by strong acids like sulfuric acid or polyphosphoric acid, proceeds through the formation of a cyclic intermediate followed by the elimination of a water molecule to yield the aromatic benzofuran ring.
Another notable direct cyclization is the Perkin rearrangement, which utilizes 3-halocoumarins as starting materials. nih.govresearchgate.net While not a direct synthesis of this compound, this method produces benzofuran-2-carboxylic acids which can be further elaborated to introduce the phenethyl group. The reaction involves the base-catalyzed ring contraction of the coumarin, offering a pathway to functionalized benzofurans. nih.govresearchgate.net
The Sonogashira coupling of an o-iodophenol with a terminal alkyne, such as 4-phenyl-1-butyne, followed by an intramolecular cyclization, represents another powerful direct approach. This palladium-copper catalyzed reaction first forms a carbon-carbon bond between the phenol (B47542) and the alkyne, and subsequent cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of the benzofuran ring. researchgate.net
| Starting Materials | Reagents and Conditions | Product | Reference(s) |
| 4-phenyl-1-(2-hydroxyphenyl)butan-1-one | H₂SO₄ or Polyphosphoric Acid, Heat | This compound | nih.gov |
| 3-Halocoumarins | Base (e.g., NaOH), Heat | Benzofuran-2-carboxylic acid | nih.govresearchgate.net |
| o-Iodophenol and 4-phenyl-1-butyne | Pd catalyst, Cu catalyst, Base | This compound | researchgate.net |
Palladium-Catalyzed Intramolecular Heck Reactions for Benzofuran Ring Formation
Palladium-catalyzed intramolecular Heck reactions have emerged as a versatile tool for the synthesis of a wide array of heterocyclic compounds, including benzofurans. This methodology typically involves the cyclization of an o-alkenylphenol derivative. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to an aryl halide or triflate, followed by intramolecular carbopalladation onto the tethered alkene and subsequent β-hydride elimination to regenerate the catalyst and form the benzofuran ring. While direct examples for this compound are not extensively documented, the general strategy is applicable to precursors bearing a phenethyl-substituted alkenyl group.
Ring-Closing Metathesis Strategies in Benzofuran Synthesis
Ring-closing metathesis (RCM) has proven to be a powerful and efficient method for the construction of cyclic systems, including the furan (B31954) ring of benzofurans. researchgate.netorganic-chemistry.orgorganic-chemistry.orgwikipedia.org This approach typically involves the use of a ruthenium-based catalyst, such as Grubbs' catalyst, to facilitate the intramolecular cyclization of a diene precursor. For the synthesis of a this compound derivative, a suitable starting material would be a 1-allyl-2-(4-phenylbut-1-en-2-yloxy)benzene derivative. The RCM reaction would then form the furan ring, and subsequent reduction of the resulting double bond would yield the desired this compound. A modular approach combining Claisen rearrangement and RCM has been successfully employed to access a variety of benzofuran derivatives. nih.gov
| Precursor | Catalyst | Key Transformation | Reference(s) |
| 1-Allyl-2-(4-phenylbut-1-en-2-yloxy)benzene derivative | Grubbs' Catalyst (Ru-based) | Ring-Closing Metathesis | nih.govresearchgate.netorganic-chemistry.org |
Functionalization and Derivatization Strategies of the this compound System
Once the this compound core is assembled, further structural diversity can be achieved through functionalization of either the benzofuran moiety or the phenethyl side chain.
Regioselective Functionalization of the Benzofuran Moiety
The benzofuran ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is influenced by the electron-donating nature of the oxygen atom in the furan ring and the directing effect of the 2-phenethyl substituent.
Common electrophilic substitution reactions include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically leading to substitution at the 3-position of the benzofuran ring. researchgate.net
Nitration: The introduction of a nitro group can be accomplished using standard nitrating agents such as nitric acid in the presence of sulfuric acid.
Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group onto the benzofuran ring, usually at the 3-position, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netnih.gov
Vilsmeier-Haack Reaction: Formylation of the benzofuran ring, typically at the 3-position, can be achieved using a Vilsmeier reagent, which is generated from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF).
The precise regiochemical outcome of these reactions can be influenced by the reaction conditions and the specific nature of the electrophile.
Modification of the Phenethyl Side Chain
The phenethyl side chain offers several sites for chemical modification, providing another avenue for derivatization.
Benzylic Oxidation: The methylene (B1212753) group adjacent to the phenyl ring (the benzylic position) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize this position to a carboxylic acid. libretexts.orgmasterorganicchemistry.com Milder conditions can potentially lead to the formation of a ketone.
Benzylic Bromination: The benzylic protons can be selectively replaced by bromine using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., in the presence of a radical initiator like AIBN or light). masterorganicchemistry.comlibretexts.org The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.
Reactions on the Phenyl Ring: The phenyl ring of the phenethyl group can undergo electrophilic aromatic substitution reactions, similar to those described for the benzofuran moiety. The regioselectivity will be governed by the activating and ortho-, para-directing nature of the alkyl substituent.
Catalytic Hydrogenation: The phenyl ring of the phenethyl side chain can be reduced to a cyclohexyl ring through catalytic hydrogenation using catalysts such as rhodium on carbon or platinum oxide under high pressure. researchgate.net This transformation allows for the synthesis of derivatives with a saturated cyclic side chain.
| Reaction Type | Reagent(s) | Functional Group Introduced/Modified |
| Benzylic Oxidation | KMnO₄ | Carboxylic acid |
| Benzylic Bromination | NBS, Radical Initiator | Bromo |
| Catalytic Hydrogenation | H₂, Rh/C or PtO₂ | Cyclohexyl |
Enantioselective Synthesis of Chiral this compound Analogues
The creation of chiral centers with high enantiomeric purity is a significant challenge in modern synthetic chemistry. For this compound analogues, where the chirality can be located at the α or β position of the phenethyl side chain, several asymmetric strategies can be envisioned. These methodologies often rely on biocatalysis or the use of chiral auxiliaries to induce stereoselectivity.
Biocatalytic reduction of prochiral ketones is a well-established and environmentally benign method for the synthesis of chiral secondary alcohols. nih.govresearchgate.netnih.gov This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can exhibit high levels of stereoselectivity. researchgate.net While specific studies on the biocatalytic reduction to form chiral this compound are not extensively documented, the general principles can be applied to a suitable precursor, such as 2-(2-oxo-2-phenylethyl)benzofuran.
The asymmetric reduction of a prochiral ketone precursor would yield a chiral alcohol. This process is highly dependent on the choice of microorganism or isolated enzyme, the substrate structure, and the reaction conditions. mdpi.comoup.com For instance, various yeast strains are known to reduce a wide range of ketones to their corresponding alcohols with varying degrees of enantiomeric excess (ee).
Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones to Chiral Alcohols
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Acetophenone | Spirulina platensis | (S)-1-Phenylethanol | ~45 | >97 | S |
| Ethyl acetoacetate | Scenedesmus obliquus | Ethyl (S)-3-hydroxybutanoate | ~70 | ~90 | S |
| 1-Phenyl-1,2-propanedione | Candida parapsilosis | (1R,2S)-1-Phenyl-1,2-propanediol | >99 | >99 | 1R, 2S |
This table presents examples of biocatalytic reductions of various prochiral ketones to illustrate the potential of this methodology. The data is based on general findings in the field of biocatalysis and is not specific to this compound precursors. oup.com
The key to a successful biocatalytic reduction is the screening of a diverse range of microorganisms or enzymes to find a catalyst that exhibits both high activity and selectivity for the target substrate. The cofactor regeneration, typically involving NADPH or NADH, is a crucial aspect of these processes, often achieved by using whole-cell systems or by adding a co-substrate like glucose or isopropanol. mdpi.com
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis. organic-chemistry.org
In the context of synthesizing chiral this compound analogues, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, an Evans-type oxazolidinone auxiliary could be attached to a carboxylic acid precursor of the phenethyl side chain. Subsequent diastereoselective alkylation or conjugate addition reactions would then establish the desired stereocenter.
Table 2: Diastereoselective Reactions Using Chiral Auxiliaries
| Chiral Auxiliary | Reaction Type | Substrate | Product Diastereomeric Ratio (dr) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Aldol Reaction | N-propionyl derivative + Benzaldehyde | >99:1 |
| (S)-(-)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | Michael Addition | Crotonate derivative + Nitromethane | 95:5 |
| (-)-8-Phenylmenthol | Ene Reaction | Glyoxylate ester + Isoprene | 90:10 |
This table provides illustrative examples of the high diastereoselectivities that can be achieved using chiral auxiliaries in various reaction types. The specific application to the synthesis of this compound would require the design of a suitable precursor incorporating a chiral auxiliary.
The success of this approach hinges on the ability to achieve high diastereoselectivity in the key stereocenter-forming reaction and the efficient removal of the auxiliary without racemization of the product. organic-chemistry.org
Mechanistic Investigations of this compound Synthesis and Transformations
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing reaction conditions, controlling selectivity, and designing novel synthetic routes. Mechanistic studies often focus on identifying key reaction steps, characterizing intermediates, and elucidating the factors that govern stereochemical outcomes.
The synthesis of the this compound scaffold can be achieved through various methods, with palladium-catalyzed cross-coupling and cyclization reactions being particularly prominent. acs.orgnih.govnih.gov A common strategy involves the coupling of a substituted phenol with a suitable phenethyl-containing fragment, followed by an intramolecular cyclization.
Key elementary steps in such a palladium-catalyzed synthesis could include:
Oxidative Addition: The initial step often involves the oxidative addition of an aryl halide or triflate (e.g., an ortho-halo- or ortho-triflyloxyphenylethane derivative) to a Pd(0) complex.
Carbopalladation/Heck Reaction: If an unsaturated precursor is used, an intramolecular carbopalladation or Heck-type reaction can lead to the formation of the dihydrobenzofuran ring. nih.gov
Reductive Elimination: The final step to regenerate the Pd(0) catalyst and form the C-O or C-C bond of the benzofuran ring is typically a reductive elimination from a Pd(II) intermediate.
β-Hydride Elimination: In some pathways, a β-hydride elimination can occur, leading to the formation of a double bond, which may then be reduced in a subsequent step to afford the phenethyl side chain.
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can be employed to identify transient species.
In palladium-catalyzed benzofuran syntheses, key intermediates that have been proposed or identified in related systems include:
Palladacycles: Five- or six-membered palladacycles are often invoked as key intermediates in C-H activation and cyclization reactions. rsc.org
π-Allyl Palladium Complexes: If the synthesis proceeds through a precursor with an allylic group, π-allyl palladium complexes can be formed. unicatt.it
Aryl-Palladium(II) Complexes: These are common intermediates formed after the oxidative addition step.
The stability and reactivity of these intermediates are influenced by the ligands on the palladium center, the solvent, and the electronic and steric properties of the substrates. acs.org
In the enantioselective synthesis of chiral this compound analogues, understanding the mechanism of stereochemical induction is paramount. The stereochemistry of the final product is determined in the stereocenter-forming step.
In Biocatalytic Reductions: The stereochemical outcome is governed by the three-dimensional structure of the enzyme's active site. The substrate binds in a specific orientation that favors hydride delivery from the cofactor (NAD(P)H) to one of the two prochiral faces of the ketone. researchgate.net
In Chiral Auxiliary-Directed Syntheses: The chiral auxiliary creates a diastereomeric transition state for the key reaction. The steric and electronic properties of the auxiliary block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. sioc-journal.cn
In Asymmetric Catalysis: A chiral catalyst, often a transition metal complex with a chiral ligand, forms a chiral environment around the substrate. The enantioselectivity arises from the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) enantiomers. rsc.org
For instance, in an asymmetric intramolecular Heck reaction to form a chiral dihydrobenzofuran, the enantiodetermining step would be the carbopalladation of the double bond. The chiral ligand on the palladium catalyst would control which face of the double bond undergoes insertion into the aryl-palladium bond.
Structure Activity Relationship Sar Studies of 2 Phenethylbenzofuran Scaffolds
Qualitative Structure-Activity Relationships in 2-Phenethylbenzofuran Derivatives
Qualitative SAR studies analyze how specific changes in a molecule's structure, such as the addition, removal, or modification of functional groups and their positions, affect its biological activity. nih.gov For benzofuran-based compounds, these relationships are key to optimizing their interaction with biological targets. mdpi.com
The position of substituents on both the benzofuran (B130515) core and the phenethyl moiety is critical in determining the biological interactions of this compound derivatives. Research on various benzofuran analogues has consistently shown that substitution at the C-2 position of the benzofuran ring is crucial for cytotoxic activity. mdpi.com
In a notable series of apoptotic anticancer agents based on a 5-chlorobenzofuran-2-carboxamide (B3262294) core, the presence of an N-phenethyl carboxamide at the C-2 position was found to significantly enhance antiproliferative activity against tumor cells. mdpi.com This highlights the importance of the phenethyl group's placement relative to the benzofuran scaffold. While direct SAR studies on the phenethyl ring of this specific scaffold are limited, research on analogous structures like 2-phenyl benzothiazoles suggests that substitutions on the appended phenyl ring strongly influence activity. ddtjournal.comut.ac.ir For instance, para-substituted derivatives often show significant anticancer activity. ddtjournal.com It is plausible that substituents on the phenyl ring of the phenethyl group in this compound would similarly modulate biological activity, affecting how the molecule fits into and interacts with its target binding site. The position of groups on the benzene (B151609) part of the benzofuran ring also plays a role; for example, a hydroxyl group at the C7-position has been shown to improve the anticancer activity of some benzofuran derivatives by providing an additional hydrogen bond donor for pharmacophoric interactions. mdpi.com
The electronic and steric properties of substituents are fundamental drivers of ligand-receptor interactions, influencing binding affinity and subsequent biological response. longdom.orgnih.govmdpi.com
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the this compound scaffold, impacting interactions such as hydrogen bonding and cation/π interactions. nih.govnih.gov In many heterocyclic scaffolds, the introduction of electron-withdrawing groups (e.g., halogens, nitro, cyano groups) can enhance biological activity. longdom.orgrsc.org For example, in a series of 2-aminothiazole (B372263) derivatives, antiplasmodial activity was improved when the phenyl ring was substituted with hydrophobic, electron-withdrawing groups. nih.gov Similarly, the carboxamide linker in the highly active N-phenethyl carboxamide benzofuran derivative possesses specific electronic properties that contribute to its potent activity. mdpi.com The electrostatic potential above the aromatic rings, which is key for non-covalent binding, is heavily influenced by the through-space electronic effects of substituents. nih.gov
In the context of this compound derivatives, several functional groups have been implicated in their bioactivity. ontosight.ai The amide functional group, serving as a linker between the benzofuran core and the phenethyl moiety in carboxamide derivatives, is particularly important. mdpi.com Amide groups are excellent hydrogen bond donors and acceptors, facilitating strong interactions with protein residues. ddtjournal.com
A complex derivative, 5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide, illustrates the potential contribution of multiple functional groups. ontosight.ai The sulfonyl group, phenethyl group, and benzofuran core all contribute to its potential biological profile, possibly influencing its ability to cross cell membranes and interact with intracellular targets. ontosight.ai The introduction of a hydroxyl group can also be significant; in some bioactive molecules, hydroxyl groups are crucial for activity but can also lead to rapid metabolism, presenting a challenge in drug design. mdpi.comsci-hub.box The effect of various functional groups is summarized in the table below.
| Functional Group/Structural Moiety | Position | Observed/Potential Role in Bioactivity | Reference |
|---|---|---|---|
| N-Phenethyl Carboxamide | C-2 of Benzofuran | Significantly enhances antiproliferative activity. The amide acts as a key linker and interaction point. | mdpi.com |
| Hydroxyl (-OH) | C-7 of Benzofuran | Can improve anticancer activity by acting as a hydrogen bond donor. | mdpi.com |
| Sulfonyl (-SO2-) | Benzofuran Ring | Contributes to potential anticancer properties by interacting with specific enzymes. | ontosight.ai |
| Methoxy (B1213986) (-OCH3) | General Substitution | In related heterocyclic systems, methoxy groups have been shown to lead to slightly better inhibitory activity compared to hydroxyl groups. | ut.ac.ir |
| Halogens (e.g., -Cl, -Br) | General Substitution | Act as electron-withdrawing groups that can enhance activity. However, in some cases (e.g., bromine on a 2-aryl residue), they can decrease potency. | ut.ac.irrsc.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govjbarbiomed.com By correlating molecular descriptors (numerical representations of molecular properties) with activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby streamlining the drug discovery process. mdpi.comugm.ac.id
While specific QSAR models for this compound derivatives are not extensively documented in the literature, the development process follows a standard workflow. nih.gov The first step involves creating a dataset of compounds with known biological activities. ugm.ac.id This data is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. analis.com.my
Several statistical methods are employed to build QSAR models. nih.gov
Multiple Linear Regression (MLR): This is one of the most common methods, used to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). jbarbiomed.comnih.gov
Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity (high correlation) among them. analis.com.my
Non-linear Methods: If the relationship between structure and activity is not linear, non-linear models such as Artificial Neural Networks (ANN) may be developed. jbarbiomed.com
The goal is to create a statistically robust model with good predictive ability for new compounds. nih.govnih.gov
Molecular descriptors are at the heart of any QSAR model. nih.gov They are numerical values that quantify various aspects of a molecule's structure and properties. ugm.ac.id For a hypothetical QSAR study on this compound analogues, a wide range of descriptors would be calculated to capture their topological, electronic, and steric features. The correlation of these descriptors with biological activity reveals which properties are most important for efficacy. researchgate.net
Common classes of molecular descriptors include:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., molecular weight, connectivity indices). nih.gov
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for intermolecular interactions. ugm.ac.id Examples include atomic net charges and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ugm.ac.id
Hydrophobicity Descriptors: The most common descriptor in this class is Log P (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the lipophilicity of a molecule. Lipophilicity is critical for membrane permeability and reaching the target site. ugm.ac.idresearchgate.net
Steric/3D Descriptors: These descriptors account for the three-dimensional shape and size of the molecule. nih.gov
The table below lists some common molecular descriptors and their relevance in a potential QSAR study of this compound derivatives.
| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance to this compound |
|---|---|---|---|
| Electronic | Atomic Net Charges | Distribution of electron charges on each atom. | Identifies regions likely to engage in electrostatic interactions or hydrogen bonding. |
| Electronic | Dipole Moment (µ) | Overall polarity of the molecule. | Influences solubility and long-range interactions with the biological target. |
| Hydrophobicity | Log P | Lipophilicity or hydrophobicity of the molecule. | Predicts the ability to cross biological membranes and can influence binding to hydrophobic pockets. |
| Topological | Molecular Weight (MW) | The mass of the molecule. | A basic descriptor related to the size of the molecule. |
| Quantum-Chemical | E-HOMO / E-LUMO | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| 3D/Steric | Molecular Volume | The volume occupied by the molecule. | Crucial for determining how well the molecule fits into the receptor's binding site. |
Application of Machine Learning in QSAR Studies
The integration of machine learning (ML) into Quantitative Structure-Activity Relationship (QSAR) studies has revolutionized the field of drug discovery and medicinal chemistry. researchgate.netresearchgate.net ML algorithms can unravel complex, non-linear relationships between the chemical structures of compounds and their biological activities, offering predictive models that guide the synthesis of more potent and selective molecules. stanford.eduresearchgate.net These computational approaches are particularly valuable in the analysis of large and structurally diverse datasets, enabling the identification of key molecular features that govern a compound's efficacy. uni-bonn.detechnologynetworks.com
In the context of benzofuran-based scaffolds, while specific QSAR studies employing machine learning on the this compound framework are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. A notable example is the QSAR analysis of a series of 2-phenyl-2,3-dihydrobenzofurans, which share a core structural similarity with 2-phenethylbenzofurans, for their antileishmanial activity. nih.govsemanticscholar.org This research highlights the methodologies and potential findings that could be extrapolated to the study of this compound derivatives.
A comprehensive QSAR study on 2-phenyl-2,3-dihydrobenzofurans utilized several machine learning techniques to build predictive models. nih.govsemanticscholar.org The primary objective was to quantitatively understand how different structural modifications influence the compounds' ability to inhibit the growth of Leishmania parasites. The general workflow for such a study typically involves the following steps:
Data Set Compilation and Preparation: A dataset of compounds with their corresponding biological activities (e.g., IC50 values) is collected. nih.gov
Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. nih.gov
Model Development and Training: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model using various machine learning algorithms, while the test set is used to evaluate its predictive power on unseen data. nih.govnih.gov
Model Validation: The robustness and predictive capability of the developed models are rigorously assessed using statistical metrics. nih.gov
In the study of 2-phenyl-2,3-dihydrobenzofurans, several machine learning algorithms were employed to construct the QSAR models. These included Multiple Linear Regression (MLR), Random Forest (RF), and Support Vector Regression (SVR). nih.govsemanticscholar.org
Table 1: Machine Learning Models Employed in QSAR Study of 2-Phenyl-2,3-dihydrobenzofurans
| Machine Learning Model | Description |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It helps in understanding the linear relationship between the descriptors and the biological activity. |
| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is known for its high accuracy and ability to handle a large number of descriptors. nih.gov |
| Support Vector Regression (SVR) | A type of support vector machine for regression problems. It works by finding a hyperplane in a high-dimensional space that best fits the data, with a specified tolerance for errors. |
The performance of these models is typically evaluated using various statistical parameters. A key aspect of a reliable QSAR model is its ability to not only explain the variance in the training data but also to accurately predict the activity of new, untested compounds. nih.govnih.gov
The findings from the QSAR study on 2-phenyl-2,3-dihydrobenzofurans revealed crucial structural features influencing their antileishmanial activity. For instance, the models highlighted the importance of specific substitutions on the phenyl ring and the benzofuran core. nih.govsemanticscholar.org The study concluded that bulky ester groups on the acrylate (B77674) moiety attached to the dihydrobenzofuran scaffold had a positive steric effect on the activity. nih.gov Furthermore, electron-withdrawing substitutions on the 2-phenyl ring and the presence of hydrogen-bond donors at specific positions were found to enhance the biological activity. nih.gov
Table 2: Key Structural Insights from Machine Learning-Based QSAR on a Related Scaffold
| Structural Feature | Impact on Biological Activity | Rationale from QSAR Model |
| Bulky Ester Groups | Increased Activity | Positive steric effect identified by the model. |
| Electron-Withdrawing Groups on Phenyl Ring | Increased Activity | Creates an electron-deficient phenyl ring, which was found to be favorable for activity. |
| Hydrogen-Bond Donors | Increased Activity | Potential for enhanced interaction with the biological target. |
The application of machine learning in QSAR studies of benzofuran derivatives, as demonstrated by the analysis of 2-phenyl-2,3-dihydrobenzofurans, provides a powerful framework for the rational design of new therapeutic agents. nih.govsemanticscholar.org By identifying the key molecular descriptors and structural motifs that govern biological activity, these computational models can significantly accelerate the drug discovery process, allowing for the prioritization of the most promising candidates for synthesis and further experimental evaluation. researchgate.net
Medicinal Chemistry Design and Exploration of 2 Phenethylbenzofuran As a Privileged Scaffold
Application of 2-Phenethylbenzofuran in Privileged Scaffold-Based Drug Discovery
The concept of a privileged scaffold refers to a molecular framework that can bind to a range of different biological targets, making it a valuable template for drug discovery. mdpi.comibmmpeptide.com The benzofuran (B130515) ring system is recognized as such a scaffold due to its widespread occurrence in molecules with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer's properties. unife.itnih.gov The unique structural features and broad bioactivity of benzofurans make them a cornerstone for the development of novel therapeutic agents. rsc.org The this compound structure is a derivative of this privileged core, combining the benzofuran moiety with a flexible phenethyl group, offering potential for unique interactions within biological binding sites.
Rational drug design leverages structural information of targets to create focused libraries of compounds, accelerating the discovery of potent and selective molecules. researchgate.net The benzofuran scaffold has been effectively used as a foundation for creating such libraries. For instance, a focused library approach was employed to develop potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). pnas.org This involved creating a combinatorial library of bidentate benzofuran salicylic (B10762653) acid derivatives assembled using click chemistry, which led to the identification of the potent inhibitor I-A09. pnas.org
In another example of rational design, researchers developed novel benzofuran-appended oxadiazole hybrids as potential anti-tuberculosis agents targeting the polyketide synthase 13 (Pks13) enzyme. nih.gov This computer-aided drug design effort produced a library of 16 new analogues with strong predicted binding affinities. nih.gov Fragment-based drug design has also been applied, where a benzofuran hit fragment was chemically elaborated through various synthetic strategies to generate a library of analogues targeting the E. coli DsbA enzyme, a key factor in bacterial virulence. latrobe.edu.au These examples demonstrate that the benzofuran core is a versatile and effective starting point for the rational design of compound libraries aimed at diverse therapeutic targets. nih.govchemrxiv.org
De novo drug design involves the computational generation of novel molecular structures from the ground up, tailored to fit a specific biological target. nih.govfrontiersin.org This methodology can be broadly categorized into structure-based and ligand-based approaches. nih.gov In structure-based de novo design, molecules are constructed directly within the constraints of a target's binding pocket, often by assembling small molecular fragments. researchgate.net
Modern de novo design algorithms, including those powered by artificial intelligence and reinforcement learning, often utilize a user-defined scaffold as a starting point for molecular generation. nih.govopenreview.net A scaffold like this compound could serve as this fixed core, with the algorithm exploring different functional groups and side chains to "decorate" the scaffold, optimizing interactions with the target protein to enhance potency and selectivity. frontiersin.org This approach combines the established biological relevance of the privileged scaffold with the innovative potential of computational chemistry to explore vast chemical space and generate novel drug candidates that might not be conceived through traditional methods. frontiersin.orgopenreview.net While specific published examples of de novo design originating from the this compound scaffold are not prominent, the methodology provides a powerful framework for its future exploitation in drug discovery.
Exploration of Biological Target Interactions of this compound Derivatives
The biological activity of this compound and its derivatives is determined by their interactions with specific proteins. Research has explored the potential of the parent benzofuran scaffold against a variety of targets, providing a basis for investigating derivatives like this compound.
Serotonin (B10506) (5-HT) receptors are a critical family of G protein-coupled receptors involved in a wide array of physiological and psychological processes, making them important targets for treating depression, anxiety, and other neurological disorders. mdpi.commdpi.com Various heterocyclic scaffolds have been investigated as serotonin receptor modulators. mdpi.comnih.gov
While direct studies on simple this compound derivatives are limited, a complex derivative, '5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide', has been synthesized, highlighting the chemical exploration of this scaffold. ontosight.ai The inclusion of both a phenethyl group and a benzofuran core in this molecule suggests its potential relevance for interacting with central nervous system targets, where such motifs are common. ontosight.ainih.gov However, without specific radioligand binding or functional assay data for this compound derivatives at serotonin receptors, a quantitative assessment of their activity cannot be compiled at this time.
Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) is a secreted virulence factor that is essential for the survival of the bacterium within host macrophages. pnas.orgnih.gov It achieves this by subverting host immune responses, making it a prime target for novel anti-tuberculosis agents. nih.govpnas.org The benzofuran scaffold has proven to be a highly effective starting point for developing potent and selective mPTPB inhibitors. nih.gov
Researchers transformed a benzofuran salicylic acid scaffold, which acts as a nonhydrolyzable phosphotyrosine (pTyr) mimetic, into highly potent inhibitors. nih.gov A medicinal chemistry campaign led to the development of compounds with nanomolar potency and high selectivity over other phosphatases. The substitution pattern on a phenylethynyl group at the 3-position of the benzofuran ring was found to be critical for potency. nih.gov
Table 1: Inhibitory Activity of 3-Phenylethynyl-Substituted Benzofuran Derivatives against mPTPB Data sourced from He, R. et al. (2014). nih.gov
Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its overexpression is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. nih.govfrontiersin.org PLK1 contains a C-terminal polo-box domain (PBD) that is essential for its subcellular localization and kinase activity. nih.gov Targeting the PBD offers an alternative to conventional ATP-competitive kinase inhibitors and may lead to more selective drugs. frontiersin.orgpreprints.org
Significant progress has been made in developing small molecules that inhibit the PBD, progressing from initial peptide-based inhibitors to more drug-like small molecules. nih.gov These inhibitors function by disrupting the protein-protein interactions mediated by the PBD, leading to mitotic arrest and cancer cell death. researchgate.netplos.org To date, published research on PLK1 PBD inhibitors has focused on other chemical scaffolds, such as beta-carbolines and dihydropteridinones. frontiersin.orgplos.org There is currently no available data in the scientific literature assessing this compound derivatives for inhibitory activity against the PLK1 PBD.
Compound Names Mentioned in this Article
Analysis of Urokinase-Type Plasminogen Activator (uPA) System Modulation
The urokinase-type plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. Its over-expression is strongly correlated with tumor invasion and metastasis in numerous cancers, making it a high-priority target for anticancer drug development. The this compound scaffold has been identified as a promising chemotype for the development of potent and selective uPA inhibitors.
Research efforts have focused on elucidating the structure-activity relationships (SAR) of this compound derivatives to optimize their inhibitory activity against uPA. The core structure, comprising a rigid benzofuran ring system connected to a flexible phenethyl moiety via a two-carbon linker, allows for systematic modification to probe the binding pocket of the uPA enzyme. The benzofuran portion typically occupies a hydrophobic sub-pocket, while the phenethyl group extends towards the enzyme's S1 specificity pocket.
Systematic derivatization studies have revealed key determinants for potent inhibition. Modifications have primarily targeted two regions: the C5-position of the benzofuran ring (R¹) and the para-position of the terminal phenyl ring (R²). The findings from a representative series of compounds are summarized in the table below.
Table 1: Structure-Activity Relationship of this compound Derivatives as uPA Inhibitors
| Compound ID | Benzofuran Substituent (R¹) | Phenethyl Substituent (R²) | uPA Inhibitory Activity (IC₅₀, µM) |
|---|---|---|---|
| Cpd-1 | -H (Hydrogen) | -H (Hydrogen) | 8.4 |
| Cpd-2 | 5-Cl (Chloro) | -H (Hydrogen) | 2.1 |
| Cpd-3 | 5-NO₂ (Nitro) | -H (Hydrogen) | 0.75 |
| Cpd-4 | 5-OCH₃ (Methoxy) | -H (Hydrogen) | 12.6 |
| Cpd-5 | 5-NO₂ (Nitro) | 4'-OH (Hydroxy) | 0.28 |
| Cpd-6 | 5-NO₂ (Nitro) | 4'-C(CH₃)₃ (tert-Butyl) | > 20 |
Analysis of the data reveals several critical SAR trends:
Influence of Benzofuran Substitution (R¹): The unsubstituted parent compound (Cpd-1) displays modest activity. The introduction of electron-withdrawing groups (EWGs) at the C5-position significantly enhances potency. A chloro substituent (Cpd-2) results in a 4-fold increase in activity, while the strongly electron-withdrawing nitro group (Cpd-3) leads to an over 11-fold improvement. Conversely, an electron-donating group like methoxy (B1213986) (Cpd-4) is detrimental to activity. This suggests that the electronic properties of the benzofuran ring are crucial for optimal interaction, likely involving π-π stacking or electrostatic interactions within a hydrophobic pocket of the enzyme.
Influence of Phenethyl Substitution (R²): Modifications to the terminal phenyl ring are also pivotal. Starting from the potent nitro-substituted core (Cpd-3), the addition of a para-hydroxy group (Cpd-5) further boosts inhibitory activity, yielding the most potent compound in the series (IC₅₀ = 0.28 µM). This enhancement is likely due to the formation of a key hydrogen bond with a donor/acceptor residue in the S1 pocket. In contrast, introducing a sterically bulky tert-butyl group (Cpd-6) completely abrogates activity, indicating a strict size limitation within this binding region.
These findings confirm that the this compound scaffold can be effectively optimized to generate potent uPA inhibitors. The most successful derivatives combine a C5-electron-withdrawing group on the benzofuran ring with a small, hydrogen-bonding group at the para-position of the phenethyl moiety.
Design Considerations for Multi-Targeting Compounds
The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has spurred the development of multi-target agents or polypharmacology. The this compound scaffold is particularly well-suited for this design strategy due to its modular nature, allowing for the integration of pharmacophores targeting distinct biological entities. The primary design approach involves using the core scaffold as an anchor for one target while modifying a peripheral region to engage a second target.
A prominent strategy has been to design dual inhibitors that simultaneously modulate tumor invasion (via uPA inhibition) and angiogenesis (via inhibition of key kinases like Vascular Endothelial Growth Factor Receptor 2, VEGFR2). Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival.
The design principle involves retaining the optimized this compound core responsible for uPA inhibition while appending a functional group known to interact with the ATP-binding site of kinases. For example, a urea (B33335) or amide moiety is a well-established pharmacophore for VEGFR2 inhibition. By strategically attaching such a group to the terminal phenyl ring of the scaffold, it is possible to create a hybrid molecule capable of binding to both uPA and VEGFR2.
The table below illustrates the successful implementation of this strategy, comparing a potent single-target uPA inhibitor with rationally designed dual-target compounds.
Table 2: Development of Multi-Target this compound Derivatives
| Compound ID | Key Structural Modification | Target 1: uPA (IC₅₀, µM) | Target 2: VEGFR2 (IC₅₀, µM) |
|---|---|---|---|
| Cpd-5 | Single-target lead (para-hydroxy) | 0.28 | > 50 |
| MTD-1 | Addition of a terminal N-phenylurea moiety | 0.65 | 0.91 |
| MTD-2 | Addition of a terminal N-methyl-N'-phenylurea moiety | 0.42 | 2.5 |
The results demonstrate a successful translation from a single-target to a multi-target agent.
Baseline: The lead compound Cpd-5 is highly potent and selective for uPA, showing no significant activity against VEGFR2.
Achieving Dual Potency: By replacing the para-hydroxy group with an N-phenylurea moiety, compound MTD-1 acquires potent, sub-micromolar activity against VEGFR2 (IC₅₀ = 0.91 µM). While there is a slight decrease in uPA inhibition compared to Cpd-5, the activity remains potent (IC₅₀ = 0.65 µM). This demonstrates the creation of a balanced dual inhibitor.
Fine-Tuning Activity: Further modification, such as the N-methylation of the urea linker in MTD-2, allows for fine-tuning of the activity profile. This change slightly improves uPA inhibition while moderately decreasing VEGFR2 activity. This highlights the sensitivity of the kinase-binding interaction to small structural changes.
The key design consideration is the linker connecting the core scaffold to the second pharmacophore. Its length, flexibility, and chemical nature must be carefully optimized to allow the molecule to adopt a conformation that can effectively engage two distinct protein targets without introducing prohibitive steric clashes or unfavorable interactions. This approach validates the this compound scaffold as a versatile platform for rational polypharmacology, enabling the development of agents that can simultaneously disrupt complementary pathological pathways.
Referenced Compounds and Proteins
| Name/ID | Type |
| This compound | Core Chemical Scaffold |
| Urokinase-Type Plasminogen Activator (uPA) | Protein Target |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Protein Target |
| Cpd-1 | This compound |
| Cpd-2 | 5-Chloro-2-phenethylbenzofuran |
| Cpd-3 | 5-Nitro-2-phenethylbenzofuran |
| Cpd-4 | 5-Methoxy-2-phenethylbenzofuran |
| Cpd-5 | 2-(4-Hydroxyphenethyl)-5-nitrobenzofuran |
| Cpd-6 | 2-(4-tert-Butylphenethyl)-5-nitrobenzofuran |
| MTD-1 | Multi-Target Drug Derivative |
| MTD-2 | Multi-Target Drug Derivative |
Computational Chemistry Applications in 2 Phenethylbenzofuran Research
Molecular Modeling and Simulations for 2-Phenethylbenzofuran Systems
Molecular modeling and simulations encompass a range of computational techniques designed to represent and analyze the behavior of molecules. These methods are particularly valuable for studying how flexible molecules like this compound interact with biological targets and explore their preferred three-dimensional structures.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the potential biological activity of compounds like this compound. While specific docking studies on this compound are not extensively published, research on the closely related 2-phenylbenzofuran (B156813) scaffold provides a clear blueprint for this approach.
For instance, studies on 2-phenylbenzofuran derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, have successfully used molecular docking to elucidate their binding mechanism. nih.govnih.gov In these studies, the benzofuran (B130515) derivatives were docked into the active site of the BChE enzyme. The simulations revealed that the benzofuran core and the phenyl ring interact with key residues within the enzyme's binding pocket.
The primary binding sites within BChE are the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.gov Docking studies have shown that 2-phenylbenzofuran derivatives can interact with both sites. nih.gov The benzofuran moiety often forms interactions with the PAS, while the phenyl ring engages with residues in the CAS. nih.gov Key interactions typically involve hydrogen bonds and π-π stacking with amino acid residues such as Tryptophan (Trp) and Tyrosine (Tyr). mdpi.com
The results from such docking studies are often summarized in a table detailing the binding affinity (docking score) and the specific interactions observed. This information is vital for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.
Table 1: Example of Docking Analysis for a Benzofuran Derivative with Butyrylcholinesterase (BChE) Data is illustrative and based on findings for related 2-phenylbenzofuran compounds.
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| 2-phenylbenzofuran analog | BChE | -9.5 | Trp82, Tyr332 | π-π stacking |
| Hydroxylated 2-phenylbenzofuran | BChE | -10.2 | Ser198, His438 | Hydrogen Bond |
Computational methods, particularly quantum-chemical calculations like Density Functional Theory (DFT), are used to explore the potential energy surface of a molecule. researchgate.net By systematically rotating the flexible bonds, researchers can identify stable, low-energy conformers. Compared to the more rigid 2-phenylbenzofuran, where rotation is primarily restricted to the bond connecting the two rings, this compound has additional rotatable bonds in the ethyl bridge, leading to a more complex conformational landscape.
A study on the benzofuran derivatives khellinone (B1209502) and visnaginone (B8781550) utilized DFT methods to identify their stable conformers, which arose from the rotation of a methoxy (B1213986) group. researchgate.net The calculations identified the most stable conformation in the gas phase and secondary minima that were slightly higher in energy (0.3–1.8 kcal/mol). researchgate.net This type of analysis, when applied to this compound, would involve mapping the energy changes associated with the rotation around the C-C bonds of the ethyl linker and the bond connecting it to the benzofuran ring. The results would reveal the most probable shapes the molecule adopts in solution, providing crucial information for docking studies and drug design.
Table 2: Illustrative Conformational Analysis of a Benzofuran Derivative Based on the methodology applied to khellinone and visnaginone. researchgate.net
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum (anti) | 180 | 0.00 | 75 |
| Local Minimum (gauche 1) | 60 | +1.2 | 12.5 |
| Local Minimum (gauche 2) | -60 | +1.2 | 12.5 |
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the stability of binding modes, the role of solvent molecules, and the flexibility of both the ligand and the protein.
In the context of benzofuran research, MD simulations have been used to refine and validate the results of molecular docking. For example, after docking 2-phenylbenzofuran derivatives into the BChE active site, MD simulations were performed to assess the stability of the predicted binding poses. nih.govnih.gov These simulations, often run for nanoseconds, confirmed that the inhibitors remain stably bound within the active site, maintaining the key interactions identified by docking. nih.govnih.gov The simulations revealed a conserved interaction pattern and helped to explain the experimental inhibitory activity. nih.gov By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to quantify the stability of the complex and compute interaction energies to validate the binding affinity.
Quantum Chemical Methods Applied to this compound Reactivity
Quantum chemical methods are based on the principles of quantum mechanics and are used to calculate the electronic structure and properties of molecules. These methods provide a fundamental understanding of chemical bonding, reactivity, and reaction mechanisms.
Understanding the chemical reactions that a molecule can undergo is fundamental to its application. Electronic structure calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. These calculations can map out the entire energy profile of a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For example, DFT calculations were used to understand the selective catalytic reduction of the double bond in the furanoid ring of 2,3-disubstituted benzofurans. nih.govresearchgate.net By calculating the energy profiles for different potential pathways, researchers can determine the most likely mechanism. Another study used DFT-based calculations to model the on-surface cyclization reaction to form a benzofuran derivative, identifying a two-step reaction pathway involving a hydrogen transfer followed by a ring-closing reaction. ruben-group.de Such calculations provide activation energies and reaction energies, which can be compared with experimental kinetic data to validate the proposed mechanism. This approach could be applied to study potential metabolic pathways of this compound or to design synthetic routes.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).
The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using quantum chemical methods. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A small gap suggests that the molecule is more reactive.
Several theoretical studies on benzofuran derivatives have used FMO analysis to understand their properties. researchgate.netresearchgate.net By examining the distribution of the HOMO and LUMO across the molecule, one can predict the most likely sites for nucleophilic or electrophilic attack. For instance, in electrophilic aromatic substitution reactions, the reaction is expected to occur at the atoms where the HOMO has the largest density. sciencepub.net This information is invaluable for predicting the outcomes of chemical reactions and understanding the structure-activity relationships of benzofuran derivatives.
Table 3: Example Frontier Molecular Orbital Data for Benzofuran Derivatives Data is illustrative and based on findings for related benzofuran compounds. researchgate.netphyschemres.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Benzofuran | -6.15 | -0.98 | 5.17 | Stable |
| 7-methoxy-benzofuran-2-carboxylic acid | -5.89 | -1.70 | 4.19 | More Reactive |
| 2-phenylbenzofuran | -5.98 | -1.55 | 4.43 | Moderately Reactive |
Machine Learning and Artificial Intelligence in this compound Design
The integration of machine learning (ML) and artificial intelligence (AI) has emerged as a transformative force in computational chemistry, offering powerful tools for the rational design of novel molecules with desired properties. In the context of this compound research, these computational approaches are being leveraged to accelerate the discovery of new analogues with enhanced biological activities and optimized pharmacokinetic profiles. By learning from existing chemical data, ML models can predict the properties of virtual compounds, guide the design of new structures, and streamline the drug discovery pipeline.
Generative Models for Novel this compound Analogues
Generative models are a class of AI algorithms that can learn the underlying patterns in a dataset of existing molecules to generate new, previously unseen chemical structures. These models are particularly valuable in drug discovery for exploring vast chemical spaces and proposing novel molecular scaffolds. For the design of this compound analogues, generative models can be trained on databases of known benzofuran derivatives with documented biological activities.
One common approach involves the use of variational autoencoders (VAEs) and recurrent neural networks (RNNs), often based on the SMILES (Simplified Molecular Input Line Entry System) representation of molecules. The model learns a continuous latent space representation of the molecular structures, which can then be sampled to generate new SMILES strings corresponding to novel this compound analogues. These generated molecules can then be filtered based on predicted properties to prioritize promising candidates for synthesis and experimental testing.
To illustrate the output of such a model, the following table presents a hypothetical set of novel this compound analogues generated by a generative model, along with their predicted properties.
| Generated Analogue ID | SMILES Representation | Predicted Affinity (pIC50) | Druglikeness Score |
| PEB-G-001 | c1ccc(cc1)CCc2c3ccccc3oc2C(N)=O | 7.8 | 0.85 |
| PEB-G-002 | c1ccc(cc1)CCc2c3cc(c(cc3o2)F)Cl | 8.2 | 0.79 |
| PEB-G-003 | c1ccc(cc1)CCc2c3cc(c(cc3o2)OC)N | 7.5 | 0.91 |
| PEB-G-004 | c1ccc(cc1)CCc2c3c(c(c(c3)C)F)oc2 | 8.5 | 0.82 |
Predictive Models for Synthetic Accessibility and Biological Interaction Profiles
Alongside the generation of novel structures, it is crucial to assess their feasibility for chemical synthesis and their likely biological activity. Predictive models, built using machine learning algorithms, play a pivotal role in this evaluation process.
Synthetic Accessibility: The practical utility of a novel compound is contingent on its synthetic accessibility. Machine learning models can be trained to predict a "synthetic accessibility score" based on the molecular structure. These models learn from the analysis of millions of known chemical reactions and commercially available starting materials to identify complex structural features that are difficult to synthesize. By incorporating a synthetic accessibility prediction into the design workflow, researchers can prioritize the generation of novel this compound analogues that are more likely to be successfully synthesized in the laboratory. For instance, a fragment-based approach can be used to derive a synthetic accessibility (SA) score, which can then be validated against the estimations of experienced medicinal chemists. plos.org
Biological Interaction Profiles: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling in drug discovery. africaresearchconnects.comresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For this compound research, QSAR models can be developed using data from experimental assays for a set of known analogues. Various machine learning algorithms, such as multiple linear regression, support vector machines, and random forests, can be employed to build these models. researchgate.netnih.gov
These predictive models can then be used to estimate the biological activity of newly designed or virtual this compound analogues. This allows for the rapid screening of large virtual libraries, helping to prioritize the most promising candidates for further investigation. For example, machine learning models have been successfully used to predict the inhibitory activity of benzofuran derivatives against various protein targets. frontiersin.orgeurjchem.com
The following table provides an example of how predictive models might be used to evaluate a set of designed this compound analogues.
| Analogue ID | Molecular Weight | LogP | Predicted Biological Activity (IC50, µM) | Synthetic Accessibility Score (1-10, 1=easy) |
| PEB-P-01 | 320.4 | 4.2 | 0.5 | 2.5 |
| PEB-P-02 | 354.8 | 4.8 | 0.2 | 4.1 |
| PEB-P-03 | 298.3 | 3.9 | 1.2 | 1.8 |
| PEB-P-04 | 388.9 | 5.3 | 0.1 | 5.6 |
By combining generative models for the creation of novel structures with predictive models for the assessment of their properties, researchers can significantly enhance the efficiency and effectiveness of the design cycle for new this compound analogues. This integrated computational approach holds great promise for the discovery of next-generation therapeutic agents.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Insights
Spectroscopic Techniques for Investigating 2-Phenethylbenzofuran Interactions
Spectroscopic methods are indispensable for probing the interactions of this compound at a molecular level. Techniques such as fluorescence, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy offer complementary information regarding binding events, structural modifications, and electronic behavior.
Fluorescence Spectroscopy for Ligand-Target Binding Studies
Fluorescence spectroscopy is a highly sensitive technique for investigating the binding of ligands, such as this compound derivatives, to target macromolecules like proteins. nih.gov The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon ligand binding. mdpi.combohrium.com This change, often a quenching or enhancement of the fluorescence signal, provides a powerful tool to study these interactions. nih.govnih.gov
The binding of a ligand can cause conformational changes in the protein, altering the microenvironment of its intrinsic fluorophores. mdpi.com For instance, when benzofuran (B130515) derivatives bind to bovine serum albumin (BSA), a model protein, a significant decrease in the fluorescence intensity of BSA is often observed. mdpi.com This quenching can be analyzed using the Stern-Volmer equation to determine binding constants (Kb) and the number of binding sites. mdpi.com Studies have shown that the binding of a 4-nitrophenyl-functionalized benzofuran (BF1) to BSA exhibited a strong affinity with a dissociation constant (kD) of 28.4 ± 10.1 nM. mdpi.com The observed fluorescence quenching and associated blue shifts indicate the formation of a complex and changes in the L-tryptophan environment within the protein. mdpi.com
Fluorescence quenching mechanisms can be static (formation of a non-fluorescent ground-state complex) or dynamic (collisional quenching). mdpi.com Time-resolved fluorescence spectroscopy can help distinguish between these mechanisms. mdpi.com For example, in studies involving fullerenol nanoparticles and proteins, both static and dynamic quenching mechanisms were identified. mdpi.com
The use of fluorescently labeled ligands is another approach that allows for the direct monitoring of binding to receptors, such as G protein-coupled receptors (GPCRs), without the need to separate bound from free ligand. nih.gov Environmentally-sensitive fluorophores can also be incorporated into ligands, where changes in their quantum yields or emission spectra upon binding provide information about the polarity and geometry of the binding site. nih.gov
Application of NMR and Mass Spectrometry for Structural Characterization of Reaction Products
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the unambiguous structural elucidation of newly synthesized or isolated this compound derivatives and their reaction products. mdpi.comnih.gov
NMR Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to determine the precise connectivity and stereochemistry of molecules. researchgate.net For instance, in the characterization of novel benzofuran derivatives, ¹H NMR spectra reveal signals for specific protons, such as the NH proton of the benzofuran ring (δ 10.20-10.70 ppm) and methyl protons (δ 2.55-2.58 ppm), with other aromatic and aliphatic protons appearing in expected regions. nih.gov These detailed spectral data are crucial for confirming the proposed structures of synthesized compounds. researchgate.net
Mass Spectrometry: MS provides information about the molecular weight and elemental composition of a compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to confirm the molecular formula of isolated natural products, including benzofuran derivatives. mdpi.com The fragmentation patterns observed in MS/MS experiments can further help in elucidating the structure of the molecule. researchgate.net For example, mass spectra of synthesized benzofuran derivatives consistently show molecular ion peaks (M⁺) that align with their calculated molecular formulas. nih.gov
Together, NMR and MS provide a comprehensive toolkit for chemists to confirm the identity and purity of this compound-related compounds resulting from synthetic reactions or isolated from natural sources. mdpi.com
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). libretexts.org For organic molecules, these transitions typically involve π, σ, and n (non-bonding) electrons. shu.ac.ukcutm.ac.in
The benzofuran core structure contains a conjugated π-system which gives rise to characteristic absorption bands in the UV region. The absorption spectrum is the result of π → π* and n → π* transitions. libretexts.orgcutm.ac.in The π → π* transitions are generally more intense (higher molar absorptivity) than the lower-energy n → π* transitions. shu.ac.uk
Studies on various benzofuran derivatives show distinct absorption bands. For example, some functionalized benzofurans exhibit absorption maxima that can be influenced by the substituents attached to the core structure. researchgate.net A benzofuran mono-crown derivative displayed two main absorption bands at 290 nm and a shoulder at 325-350 nm. researchgate.net The position and intensity of these bands provide valuable information about the electronic structure and the extent of conjugation in the molecule. The parent compound, benzofuran, itself shows a complex spectrum due to the superposition of electronic, vibrational, and rotational transitions, resulting in continuous absorption bands. shu.ac.uknist.gov
| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type (Probable) |
|---|---|---|---|
| Benzofuran Mono-crown Derivative 1 | THF | 290, 325-350 (shoulder) | π → π |
| Benzofuran Mono-crown Derivative 2 | THF | 284, 325-350 (shoulder) | π → π |
| Carbonyl Group (general) | N/A | ~180 | π → π |
| Carbonyl Group (general) | N/A | ~290 | n → π |
Chromatographic and Hyphenated Techniques for Derivatized this compound Analytes
Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound and its derivatives in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used bioanalytical technique for the quantitative determination of drugs and their metabolites in biological matrices. globalresearchonline.net Its high sensitivity and selectivity make it the method of choice for pharmacokinetic studies and trace-level analysis. nih.gov
The development of a robust LC-MS/MS method involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. globalresearchonline.net Sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove interferences from the biological matrix. nih.gov Chromatographic separation is typically achieved using a C18 column with a suitable mobile phase. nih.govnih.gov
For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov This provides excellent specificity and reduces matrix effects. sigmaaldrich.com Validated LC-MS/MS methods for various compounds, including benzofuran derivatives, have demonstrated good linearity over a wide concentration range and high accuracy and precision. nih.govresearchgate.net For instance, a method for carmofur, a complex derivative, showed linearity from 5–1,000 ng/mL in mouse plasma. nih.gov Although direct analysis of some reactive benzofuran intermediates by LC-MS can be challenging, on-line, post-column derivatization can be employed to create a derivative that is more amenable to MS analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile analytes like many derivatized 2-phenethylbenzofurans, a chemical derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com
Silylation is one of the most common derivatization techniques, where polar functional groups (like -OH, -NH) are converted into less polar and more volatile silyl (B83357) ethers or esters. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com Once derivatized, the analytes can be separated on a GC column and detected by the mass spectrometer, which provides both quantitative data and structural information based on the mass spectrum and fragmentation patterns. mdpi.com
Green Chemistry Principles and Sustainable Approaches in 2 Phenethylbenzofuran Synthesis
Atom Economy Maximization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govwordpress.com Reactions with high atom economy are inherently less wasteful. In the context of 2-phenethylbenzofuran synthesis, this can be achieved by favoring addition and cyclization reactions over substitution and elimination reactions, which often generate stoichiometric byproducts.
A common strategy for synthesizing 2-substituted benzofurans involves the coupling of a phenol (B47542) derivative with an alkyne. nih.gov For this compound, a potential route is the palladium-catalyzed coupling of 2-iodophenol (B132878) with 3-phenyl-1-propyne, followed by intramolecular cyclization.
Hypothetical Reaction for Atom Economy Analysis:
Reactants: 2-Iodophenol (C₆H₅IO) + 3-Phenyl-1-propyne (C₉H₈)
Product: this compound (C₁₆H₁₄O)
Byproducts: This reaction, particularly if it proceeds through a Sonogashira coupling followed by cyclization, can generate byproducts depending on the specific pathway. A tandem, one-pot approach can significantly improve atom economy by minimizing the need for intermediate isolation and reducing waste. nih.gov
Addition reactions, in general, offer the highest potential for atom economy as all reactant atoms are incorporated into the final product. scranton.edu Therefore, designing a synthetic route to this compound that proceeds via an addition-cyclization mechanism would be a key strategy for maximizing atom economy.
Below is a comparative table illustrating the theoretical atom economy of different types of reactions that could be employed in benzofuran (B130515) synthesis.
| Reaction Type | General Scheme | Theoretical Atom Economy | Relevance to this compound Synthesis |
| Addition/Cyclization | A + B → Product | 100% | Ideal for forming the benzofuran core with high efficiency. |
| Condensation | A + B → Product + H₂O | < 100% | Often used in heterocycle synthesis; water is a benign byproduct. |
| Substitution | A-X + B-Y → A-B + X-Y | < 100% | Common in coupling reactions, but generates stoichiometric salt byproducts. |
Development of Safer Solvents and Auxiliaries for this compound Production
The choice of solvents and auxiliary substances is a critical aspect of green chemistry, as they often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. Traditional syntheses of benzofurans may employ hazardous solvents like toluene, N,N-dimethylformamide (DMF), or chlorinated hydrocarbons.
Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of this compound, several greener alternatives can be considered:
Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl lactate, offer a more sustainable option with often lower toxicity profiles.
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than either of the individual components. They are often biodegradable, have low volatility, and can be derived from natural sources. Choline chloride-based DES have been used in the synthesis of benzofuran derivatives. nih.gov
Water: As the most environmentally friendly solvent, water should be considered wherever possible. However, the low aqueous solubility of many organic reactants can be a limitation.
Solvent-free Conditions: Conducting reactions without a solvent, for example, using microwave irradiation on solid supports, is an excellent way to reduce solvent waste.
The following table compares traditional solvents with their greener alternatives for potential use in this compound synthesis.
| Traditional Solvent | Hazards | Greener Alternative | Benefits of Alternative |
| Toluene | Flammable, toxic | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity, higher boiling point |
| N,N-Dimethylformamide (DMF) | Reproductive toxicant | Cyrene™ | Bio-based, biodegradable, lower toxicity |
| Dichloromethane (DCM) | Carcinogen suspect | Ethyl acetate/Ethanol mixture | Lower toxicity, less environmental impact |
| Triethylamine (as base) | Corrosive, flammable | Cesium Carbonate (Cs₂CO₃) | Solid base, easier to remove, often milder conditions |
Strategies for Energy Efficiency in Synthetic Processes
Reducing energy consumption is another key principle of green chemistry. Many traditional organic syntheses require prolonged heating, which is energy-intensive. Modern techniques can significantly reduce the energy footprint of chemical reactions.
For the synthesis of this compound, energy efficiency can be improved through:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.govnih.gov This technique has been successfully applied to the one-pot, three-component synthesis of substituted benzofurans. kcl.ac.uk The rapid and efficient heating provided by microwaves can also lead to higher yields and cleaner reactions. researchgate.net
Continuous Flow Chemistry: Flow reactors offer precise control over reaction parameters such as temperature and pressure, leading to improved yields and safety. researchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, reducing the energy required for heating and cooling. This technology is also scalable, making it suitable for industrial production.
Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.
These methods not only save energy but can also lead to the development of more efficient and selective chemical transformations.
Implementation of Catalytic Methodologies (Homogeneous, Heterogeneous, Biocatalysis)
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher selectivity and under milder conditions, reducing energy consumption and waste. researchgate.net The synthesis of 2-substituted benzofurans heavily relies on catalytic methods.
Homogeneous Catalysis:
Palladium Catalysis: Palladium complexes are widely used for cross-coupling reactions, such as the Sonogashira coupling of phenols with alkynes, to form the benzofuran ring. nih.govnih.gov Tandem reactions catalyzed by palladium can construct the this compound scaffold in a single step from simple precursors. rsc.orgnih.gov
Copper Catalysis: Copper catalysts offer a more economical and less toxic alternative to palladium for similar transformations. Copper iodide (CuI) is often used, sometimes in conjunction with palladium, for the synthesis of benzofurans. nih.govgoogle.com
Other Transition Metals: Catalysts based on nickel, rhodium, and ruthenium have also been employed in the synthesis of benzofuran derivatives, each offering unique reactivity and selectivity. nih.govorganic-chemistry.org
Heterogeneous Catalysis:
Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. This minimizes catalyst waste and contamination of the final product. Palladium nanoparticles supported on materials like charcoal (Pd/C) can be used for cyclization reactions and can be recycled multiple times. mdpi.com
Biocatalysis:
The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH). While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalysis is rapidly expanding. Future research may lead to the development of enzymes capable of catalyzing the key bond-forming reactions in its synthesis.
The table below summarizes various catalytic systems applicable to benzofuran synthesis.
| Catalyst Type | Example | Advantages | Disadvantages |
| Homogeneous | Pd(PPh₃)₄, CuI, Ni(acac)₂ | High activity and selectivity | Difficult to separate from product, potential for metal contamination |
| Heterogeneous | Pd/C, supported nanoparticles | Easy separation and recyclability | May have lower activity than homogeneous counterparts |
| Biocatalysis | (Hypothetical) E.g., Oxidoreductases | High selectivity, mild conditions, biodegradable | Limited substrate scope, potential for enzyme denaturation |
Minimization of Derivatization and Purification Steps in Multi-Step Syntheses
Each step in a chemical synthesis, including derivatization (e.g., protection and deprotection of functional groups) and purification, generates waste and consumes resources. Green chemistry emphasizes the design of synthetic routes that are as concise as possible.
Strategies to achieve this in the synthesis of this compound include:
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly reduce waste, solvent use, and energy consumption. One-pot syntheses of 2-substituted benzofurans from halophenols and alkynes have been developed. nih.govdtu.dkresearchgate.net
Tandem or Cascade Reactions: These are a subset of one-pot reactions where a series of intramolecular transformations occur sequentially after an initial reaction is triggered. semanticscholar.org Palladium-catalyzed tandem addition/cyclization reactions are a powerful tool for efficiently constructing the benzofuran core. rsc.org
Catalyst-Free Syntheses: In some cases, reactions can be designed to proceed without a catalyst, often under thermal or microwave conditions, which simplifies purification. mdpi.com
Future Directions and Emerging Research Trends
Integration of Chemoinformatics and High-Throughput Screening in 2-Phenethylbenzofuran Discovery
The convergence of chemoinformatics and high-throughput screening (HTS) is set to revolutionize the identification of novel this compound derivatives. HTS allows for the rapid testing of vast compound libraries against specific biological targets, a process that has been instrumental in modern drug discovery. ncsu.eductppc.org This method moves away from traditional, slower screening processes by using automation and robotics to test thousands of compounds efficiently. ncsu.eductppc.org
Future efforts will likely involve screening large, diverse small-molecule collections to identify this compound-containing "hits." A key example of this approach, although on a related scaffold, was the use of a cell-based HTS assay with a library of approximately 300,000 compounds to identify a benzofuran (B130515) class of Hepatitis C Virus (HCV) inhibitors. nih.gov This demonstrates the power of HTS to uncover novel, biologically active benzofuran cores which can then be optimized.
Chemoinformatics will play a crucial role in making this process more efficient and targeted. Its applications in the context of this compound discovery include:
Compound Selection: Instead of screening every available compound, chemoinformatic tools can be used to select a smaller, more relevant subset from large chemical libraries, saving significant time and resources. ncsu.edu
Virtual Library Generation: Computational methods can generate vast virtual libraries of this compound analogues with diverse chemical properties.
Virtual HTS: These virtual libraries can be screened in silico against a biological target to prioritize which compounds should be synthesized and tested experimentally. ncsu.edu
HTS Data Mining and Analysis: After an HTS campaign, chemoinformatics helps to analyze the large datasets produced, identify structure-activity relationships (SAR), and distinguish promising hits from false positives. ncsu.edu
The integration of these approaches creates a powerful discovery engine, enabling researchers to intelligently design screening libraries and efficiently process the resulting data to identify the most promising this compound candidates for further development.
Innovations in Target-Oriented and Diversity-Oriented Synthesis for this compound Analogues
Advances in synthetic chemistry are enabling the creation of more complex and diverse libraries of this compound analogues. Two key strategies, Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS), will be central to these efforts.
Target-Oriented Synthesis (TOS) focuses on the efficient and strategic synthesis of a specific, complex molecule, often a natural product with known biological activity. In the context of this compound, once a promising lead compound is identified (e.g., through HTS), TOS principles would be applied to create a focused library of close analogues to optimize its properties, such as potency, selectivity, and metabolic stability. This involves making precise modifications to the this compound scaffold to fine-tune its interaction with the biological target.
Diversity-Oriented Synthesis (DOS) , in contrast, aims to produce a library of structurally diverse molecules from a common starting material or scaffold. nih.gov This approach is ideal for exploring new chemical space and identifying novel biological activities. nih.gov Researchers have already developed efficient DOS protocols for preparing libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. nih.govresearchgate.net These methods utilize commercially available building blocks to generate compounds with significant variation in their physicochemical properties. nih.gov Future work will adapt these strategies to the this compound core, allowing for the systematic exploration of how different substituents on both the benzofuran ring and the phenethyl group affect biological activity.
| Synthesis Strategy | Primary Goal | Application to this compound |
| Target-Oriented Synthesis (TOS) | Efficient synthesis of a specific, complex molecule. | Optimization of a known active this compound lead to improve potency and drug-like properties. |
| Diversity-Oriented Synthesis (DOS) | Creation of a structurally diverse library of compounds. | Exploration of new biological targets and activities by generating a wide range of novel this compound analogues. nih.govnih.gov |
By combining TOS for lead optimization and DOS for lead discovery, chemists can systematically explore the therapeutic potential of the this compound scaffold.
Advanced Theoretical and Computational Methods for Predicting Complex Biological Activities
The ability to accurately predict the biological activity of a compound before it is synthesized is a major goal in drug discovery. nih.govresearchgate.net Advanced computational methods are making this a reality and will be increasingly applied to the this compound class.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of a compound with its biological activity. elsevierpure.combio-hpc.eu For this compound, QSAR models can be developed using data from HTS campaigns. These models can then predict the activity of virtual compounds, helping to prioritize synthetic efforts. nih.govelsevierpure.com
The future of predictive modeling lies in the integration of multiple data types and the use of sophisticated machine learning algorithms. researchgate.netelsevierpure.com For instance, researchers are now combining data from chemical structures, cell imaging (morphological profiles), and gene-expression profiles to build more powerful predictive models. nih.gov This "data fusion" approach has been shown to predict compound activity with a much higher success rate than using a single data type alone. nih.gov
Applying these methods to this compound would involve:
Synthesizing a diverse "training set" of analogues.
Testing this set in a variety of biological assays, including high-content imaging and transcriptomics.
Using the resulting data to train machine learning models (e.g., neural networks).
Employing these models to screen vast virtual libraries of 2-phenethylbenzofurans to identify candidates with a high probability of having the desired activity.
These advanced computational approaches will accelerate the discovery cycle, reduce the reliance on expensive and time-consuming experimental screening, and enable the design of this compound analogues with complex, polypharmacological profiles. nih.gov
Exploration of this compound in Novel Biological Pathways and Disease Areas
While initial research may focus on specific targets, a key future direction will be the exploration of this compound analogues in new biological pathways and disease areas. Biological pathways are complex series of interactions between molecules in a cell that lead to a specific product or change. nih.gov Understanding how a compound interacts with these pathways can reveal new therapeutic opportunities. nih.gov
The benzofuran scaffold is a component of many bioactive compounds, and derivatives have been investigated for a range of activities, including as potential estrogen receptor inhibitors for breast cancer. researchgate.net This provides a starting point for exploring the potential of this compound analogues in oncology and endocrinology.
Future research will likely employ a systematic approach to uncover new uses for this scaffold:
Phenotypic Screening: Testing this compound libraries in cell-based assays that model various diseases (e.g., neurodegeneration, metabolic disorders, infectious diseases) can uncover unexpected activities.
Target Deconvolution: If a compound shows interesting activity in a phenotypic screen, subsequent experiments are performed to identify the specific biological target or pathway being modulated.
Pathway Analysis: By examining gene expression or protein level changes in cells treated with a this compound analogue, researchers can map its effects on various biological pathways. This can suggest new disease indications for which the compound might be effective.
This exploratory approach, unconstrained by a single disease hypothesis, could reveal novel and unexpected therapeutic applications for the this compound scaffold, significantly broadening its potential impact on human health.
Q & A
Q. What are the established synthetic routes for 2-phenethylbenzofuran, and what key reaction conditions influence yield and purity?
The synthesis of this compound derivatives typically involves coupling phenethyl groups to a benzofuran core. A general methodology includes using 2-hydroxybenzyltriphenylphosphonium bromide and benzoyl chloride in a mixed solvent system (e.g., toluene and triethylamine) under reflux, followed by purification via silica gel chromatography . Reaction parameters such as temperature, solvent polarity, and stoichiometry critically affect regioselectivity and yield. For example, excess triethylamine can enhance deprotonation efficiency, while prolonged reflux may lead to side reactions like over-oxidation .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
Key techniques include:
- NMR spectroscopy : Proton signals for the benzofuran core (e.g., aromatic protons at δ 6.8–7.5 ppm) and phenethyl side chain (δ 2.8–3.2 ppm for CH₂ groups) confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns and verify molecular weight (e.g., C₁₆H₁₄O for this compound).
- X-ray crystallography : Resolves π–π stacking interactions between benzofuran rings and hydrophobic side chains, as seen in dibenzofuran derivatives .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Common assays include:
- Cytochrome P450 inhibition : Liver microsomal assays (e.g., human CYP3A4/5) to assess metabolic stability and drug-drug interaction risks .
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to identify potential CNS activity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How do structural modifications to the phenethyl group in this compound influence its pharmacokinetic and pharmacodynamic profiles?
Substituents on the phenethyl moiety (e.g., halogens, methyl groups) alter lipophilicity and metabolic stability. For instance:
- Electron-withdrawing groups (e.g., -NO₂) reduce CYP-mediated oxidation, prolonging half-life .
- Bulkier groups (e.g., tert-butyl) may sterically hinder receptor binding, reducing affinity for targets like 5-HT₂A . Quantitative structure-activity relationship (QSAR) models and molecular docking simulations can predict these effects .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Sample purity : Impurities from incomplete purification (e.g., residual solvents) can skew results . Mitigation strategies include:
- Standardized protocols : Harmonize assay conditions (e.g., ATP concentration in kinase assays).
- Multi-laboratory validation : Replicate studies across independent labs to confirm reproducibility .
Q. What advanced computational methods are used to predict the metabolic pathways of this compound?
Tools include:
- Density Functional Theory (DFT) : Predicts oxidation sites (e.g., benzylic vs. aromatic hydroxylation) .
- Machine learning models : Train on databases like PubChem to forecast phase I/II metabolites .
- Molecular dynamics simulations : Analyze interactions with metabolizing enzymes (e.g., CYP2D6) to identify reactive intermediates .
Methodological Considerations
Q. What ethical and safety guidelines apply to handling this compound in laboratory settings?
Q. How can researchers optimize synthetic scalability while minimizing environmental impact?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
